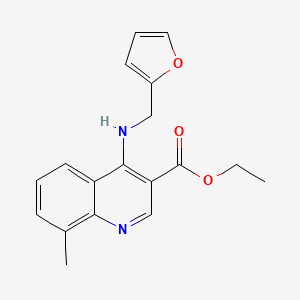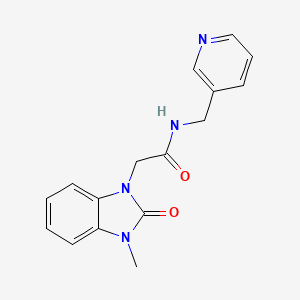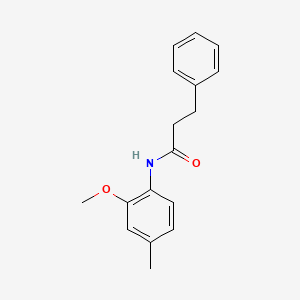![molecular formula C16H14F3NO2 B5526665 2-(4-甲氧基苯基)-N-[2-(三氟甲基)苯基]乙酰胺](/img/structure/B5526665.png)
2-(4-甲氧基苯基)-N-[2-(三氟甲基)苯基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that features both methoxy and trifluoromethyl functional groups. These groups are known for their significant impact on the compound’s chemical properties and biological activities. The presence of the trifluoromethyl group, in particular, is notable for its role in enhancing the stability and lipophilicity of the compound, making it valuable in various scientific and industrial applications.
科学研究应用
2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
作用机制
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 2-(trifluoromethyl)aniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods
In an industrial setting, the production of 2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis .
化学反应分析
Types of Reactions
2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-(4-methoxyphenyl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(4-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.
2-(4-methoxyphenyl)-N-[2-(chloromethyl)phenyl]acetamide: Substitutes the trifluoromethyl group with a chloromethyl group, altering its stability and reactivity.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide makes it unique among similar compounds. These functional groups confer distinct chemical properties, such as increased lipophilicity and stability, which are valuable in various applications.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-12-8-6-11(7-9-12)10-15(21)20-14-5-3-2-4-13(14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKBBSKYTPJYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5526607.png)
![N-[4-(FURAN-2-AMIDO)PHENYL]PYRAZINE-2-CARBOXAMIDE](/img/structure/B5526613.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5526640.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B5526641.png)
![N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5526645.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)


![(4aS,7aR)-N,N-dimethyl-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5526671.png)
![(4E)-1-(3,4-Dimethylphenyl)-4-({4-[ethyl(methyl)amino]phenyl}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B5526673.png)

